molecular formula C10H2Co-10 B1669278 Bis(cyclopentadienyl)cobalt(II) CAS No. 1277-43-6

Bis(cyclopentadienyl)cobalt(II)

Cat. No. B1669278
CAS RN: 1277-43-6
M. Wt: 189.12 g/mol
InChI Key: ILZSSCVGGYJLOG-UHFFFAOYSA-N
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Description

Bis(cyclopentadienyl)cobalt(II), also known as cobaltocene, is an organometallic compound with the formula Co(C5H5)2 . It is a dark purple solid that sublimes readily slightly above room temperature . Cobaltocene is widely used in the field of polymer synthesis, cobalt nanomaterials, and redox flow batteries .


Synthesis Analysis

Cobaltocene is prepared by the reaction of sodium cyclopentadienide (NaC5H5) with anhydrous cobalt(II) chloride in THF solution . Sodium chloride is cogenerated, and the organometallic product is usually purified by vacuum sublimation .


Molecular Structure Analysis

In Co(C5H5)2, the Co center is “sandwiched” between two cyclopentadienyl (Cp) rings . The Co–C bond lengths are about 2.1 Å, slightly longer than the Fe–C bond in ferrocene .


Chemical Reactions Analysis

Cobaltocene has 19 valence electrons, one more than usually found in organotransition metal complexes such as its very stable relative ferrocene . This additional electron occupies an orbital that is antibonding with respect to the Co–C bonds .


Physical And Chemical Properties Analysis

Bis(cyclopentadienyl)cobalt(II) is a powder or crystal solid . It has a melting point of 176-180 °C (dec.) (lit.) . The storage temperature is 2-8°C .

Scientific Research Applications

Encapsulation in Carbon Nanotubes Bis(cyclopentadienyl)cobalt(II) has been used in the encapsulation of organic molecules within carbon nanotubes. This application opens avenues for creating hybrid nanostructures. Notably, bis(cyclopentadienyl)cobalt(II) selectively fills nanotubes of specific diameters and induces electron transfer to the nanotubes. This phenomenon leads to changes in the charge state of the encapsulated molecules and influences the photoluminescence emission of the nanotubes (Li et al., 2005).

Synthesis of Molecular Sieves In the synthesis of molecular sieves, bis(cyclopentadienyl)cobalt(III) ion has been employed as a structure-directing agent. It plays a critical role in the formation of nonasil (NON) molecular sieves, showing distinct properties in different synthesis media. This utilization underscores the versatility of bis(cyclopentadienyl)cobalt(II) in materials science (Balkus & Shepelev, 1993).

Catalysis in Polymerization Processes Bis(cyclopentadienyl)cobalt(II) derivatives have been developed for use in polymerization processes. For example, bis(imino)pyridine cobalt complexes have shown significant catalytic activity in hydroboration reactions, exhibiting high activity and selectivity under specific conditions (Obligacion & Chirik, 2013).

Development of Bimetallic Complexes The compound has been instrumental in the synthesis of bimetallic complexes. An example is the reaction of bis(cyclopentadienyl)cobalt(II) with other ligands to form complexes with unique properties, like variable magnetic susceptibilities and electrochemical behaviors. These complexes are significant in exploring magnetic and electronic properties in coordination chemistry (Hascall et al., 2004).

Advanced Catalyst Designs New bis(amidine) cobalt(II) complexes have been synthesized for use in styrene polymerization. These complexes demonstrate high polymerization activity and efficiency, highlighting the role of bis(cyclopentadienyl)cobalt(II) in advanced catalyst design (Cho et al., 2014).

Selective Polymerization Catalysis Bis(cyclopentadienyl)cobalt(II) derivatives have been used in the selective cis-1,4-polymerization of butadiene, demonstrating the influence of different donors on the polymerization activity and the resultant polymer microstructure. This application is crucial in tailoring specific polymer properties for industrial applications (Cariou et al., 2010).

Safety And Hazards

Bis(cyclopentadienyl)cobalt(II) is classified as a flammable solid . It may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and causing cancer .

Future Directions

Cobaltocene is used as a dopant to prepare encapsulated carbon nanotubes with high thermoelectric conversion efficiency . It can also be used as a CVD precursor to fabricate cobalt oxide thin films for various applications . It serves as a redox-active anode species in Li-based redox flow batteries to achieve higher energy densities and energy efficiencies . It is also used as a catalyst for controlled/“living” radical polymerization of methylmethacrylate .

properties

IUPAC Name

cobalt(2+);cyclopenta-1,3-diene
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InChI

InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2
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InChI Key

ILZSSCVGGYJLOG-UHFFFAOYSA-N
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Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2]
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Molecular Formula

C10H10Co
Record name COBALTOCENE
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DSSTOX Substance ID

DTXSID0024840
Record name Cobaltocene
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Molecular Weight

189.12 g/mol
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Physical Description

Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992), Black-purple or black solid; Insoluble in water; [CAMEO] Black-violet crystals; [Acros Organics MSDS]
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992)
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Product Name

Cobaltocene

CAS RN

1277-43-6
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Melting Point

343 to 345 °F (NTP, 1992)
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